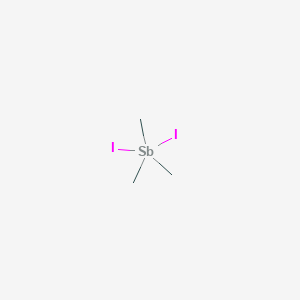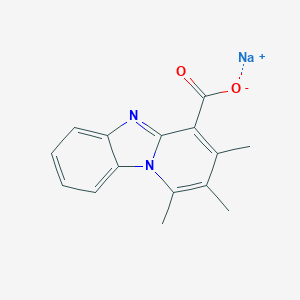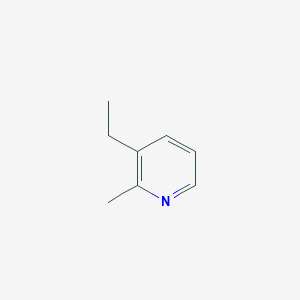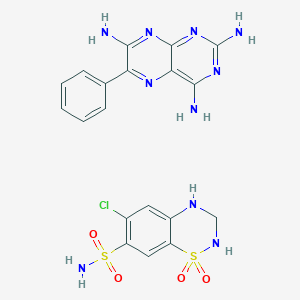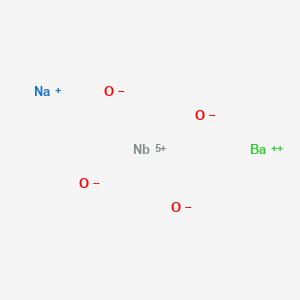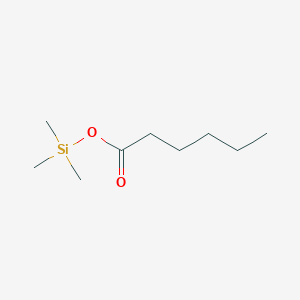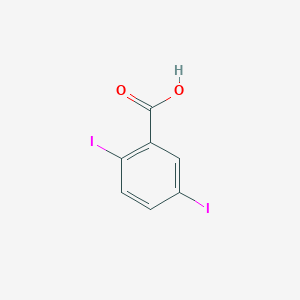
Ácido 2-(2-metoxianilino)benzoico
Descripción general
Descripción
N-(2-Methoxyphenyl)anthranilic acid, also known as mefenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in conditions such as menstrual cramps, headaches, and arthritis. It was first synthesized in 1961 by D.R. Davies and colleagues at Parke-Davis Laboratories. Since then, mefenamic acid has been extensively studied for its various pharmacological properties and has been used in numerous scientific research applications.
Aplicaciones Científicas De Investigación
Propiedades químicas
El compuesto “2-[(2-metoxifenil)amino]ácido benzoico” tiene un Número CAS de 13278-32-5 y un peso molecular de 243.26 . Generalmente se almacena a temperatura ambiente y está disponible en forma de polvo .
Inhibición de la corrosión
Una de las aplicaciones de los derivados del ácido benzoico, incluyendo “2-[(2-metoxifenil)amino]ácido benzoico”, es como inhibidores de la corrosión para acero inoxidable AISI 316 en medio ácido clorhídrico . La eficiencia de inhibición de estos inhibidores aumenta con el aumento de la concentración .
Cálculos de química cuántica
Los cálculos de química cuántica y las simulaciones de Monte Carlo se han utilizado para obtener una comprensión más profunda del mecanismo de adsorción de las moléculas inhibidoras en Fe (110) . Parámetros como las energías del orbital molecular más bajo desocupado (ELUMO) y el más alto ocupado (EHOMO), la brecha de energía (ΔE), la dureza química (η), la suavidad (σ), la electronegatividad (χ), la electrofilia (ω) y la nucleofilia (ε) se calcularon y mostraron las propiedades anticorrosivas del compuesto .
Espectros vibracionales teóricos
Se calcularon espectros vibracionales teóricos para exhibir los grupos hidroxilo funcionales (OH) en los compuestos estudiados . Esto proporciona información valiosa sobre la estructura molecular y los enlaces químicos del compuesto.
Comunidades microbianas del suelo
Se ha planteado la hipótesis de que el ácido benzoico y sus derivados podrían afectar la composición y la estructura de las comunidades microbianas del suelo . Esto podría influir en el metaboloma del tabaco a través de cepas funcionales clave, lo que finalmente lleva a la inhibición del crecimiento, el desarrollo y la calidad de las hojas de tabaco .
Germinación y crecimiento de plántulas
El compuesto ha sido estudiado por sus efectos en la germinación, el crecimiento de las plántulas y el desarrollo del tabaco de hoja ancha<a aria-label="3: " data-citationid="09857977-b947-2403-7765-8b63a7d21403-32" h="ID=SERP,5015.1" href="
Mecanismo De Acción
Target of Action
It has been found to interact with human fatty acid binding protein 4 (fabp4) in a crystal structure study . FABP4 is involved in lipid metabolism and inflammatory responses, and its inhibition has been linked to potential therapeutic effects in metabolic diseases .
Mode of Action
Based on its interaction with fabp4, it can be inferred that it may influence lipid metabolism and inflammatory responses
Biochemical Pathways
Benzoic acid, a related compound, is known to be involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of various phenolic compounds
Pharmacokinetics
Benzoic acid, a structurally related compound, is known to conjugate with glycine in the liver and excreted as hippuric acid . This might provide some insights into the potential ADME properties of 2-(2-Methoxyanilino)benzoic acid, but specific studies are needed to confirm this.
Result of Action
Benzoic acid and a related compound have been found to induce senescence and necrosis in tobacco leaves, primarily by suppressing seed germination and compromising the activity of the antioxidant system . In addition, a cytotoxic effect of benzoic acid on different cancer cell lines has been reported
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Methoxyanilino)benzoic acid. For instance, the presence of the compound in the root exudates of continuously cropped flue-cured tobacco has been found to significantly affect the richness and diversity of rhizosphere microorganisms, resulting in notable changes in microbial community structure and composition . This suggests that the compound’s action can be influenced by its environment, particularly the presence of other organisms and continuous cropping conditions .
Safety and Hazards
Anthranilic acid, the parent compound of “N-(2-Methoxyphenyl)anthranilic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .
Direcciones Futuras
Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . They also have interesting antimicrobial, antiviral, and insecticidal activities . The transition metal compounds of anthranilic acid derivatives provide therapeutic possibilities in diabetes mellitus and obesity through the control of α-glucosidase activity .
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a significant influence on both excitation and emission spectra and the fluorescence intensities .
Cellular Effects
It has been found to interact with human FABP4, a lipid-binding protein, in the cytosol .
Molecular Mechanism
It is known to interact with human FABP4, suggesting potential roles in lipid metabolism .
Metabolic Pathways
Benzoic acids are the building blocks of most of the phenolic compounds in foods .
Propiedades
IUPAC Name |
2-(2-methoxyanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMZRVJKYCPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157791 | |
| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13278-32-5 | |
| Record name | 2-(2-Methoxyphenylamino)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


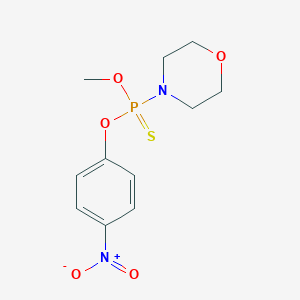


![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
